1,6-dimethyl-N-[4-(4-methylpiperidine-1-carbonyl)phenyl]pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1,6-dimethyl-N-[4-(4-methylpiperidine-1-carbonyl)phenyl]pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications . The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is a bicyclic system combining a pyrazole and a pyridine ring, and a piperidine moiety, which is a six-membered nitrogen-containing ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-dimethyl-N-[4-(4-methylpiperidine-1-carbonyl)phenyl]pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the pyrazolo[3,4-b]pyridine core through cyclization reactions involving hydrazines and diketones . The piperidine moiety can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an activated intermediate of the pyrazolo[3,4-b]pyridine .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
1,6-dimethyl-N-[4-(4-methylpiperidine-1-carbonyl)phenyl]pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be carried out to replace specific substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated intermediates with nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
1,6-dimethyl-N-[4-(4-methylpiperidine-1-carbonyl)phenyl]pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,6-dimethyl-N-[4-(4-methylpiperidine-1-carbonyl)phenyl]pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can trigger downstream signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another bicyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its enzyme inhibitory properties.
Uniqueness
1,6-dimethyl-N-[4-(4-methylpiperidine-1-carbonyl)phenyl]pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific substitution pattern and the presence of the piperidine moiety, which can enhance its biological activity and selectivity .
Properties
IUPAC Name |
1,6-dimethyl-N-[4-(4-methylpiperidine-1-carbonyl)phenyl]pyrazolo[3,4-b]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-14-8-10-27(11-9-14)22(29)16-4-6-17(7-5-16)25-21(28)18-12-15(2)24-20-19(18)13-23-26(20)3/h4-7,12-14H,8-11H2,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGKRKNPIMEBMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=C4C=NN(C4=NC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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